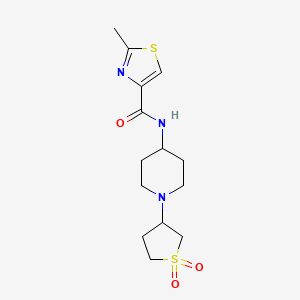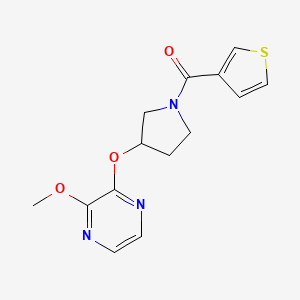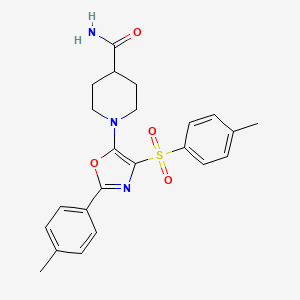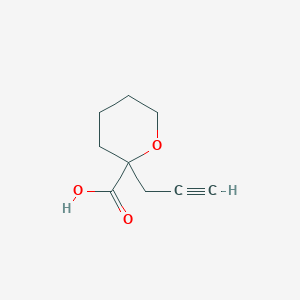![molecular formula C22H18ClN3O2S2 B2394641 3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687563-19-5](/img/structure/B2394641.png)
3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activity
Compounds structurally related to 3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been explored for their potent dual inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the synthesis of thymidine monophosphate, a nucleotide necessary for DNA replication and repair, making them targets for cancer chemotherapy. For instance, a study found a compound showing the most potent dual inhibitory activity known to date against human TS and DHFR, indicating significant therapeutic potential (Gangjee et al., 2008).
Anticancer Activity
The structural motif of thieno[3,2-d]pyrimidin-4-one and its derivatives has been associated with anticancer activities. Research into these compounds has demonstrated their ability to inhibit the growth of various cancer cell lines. For example, novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have displayed potent anticancer activity, comparable to that of doxorubicin, on human cancer cell lines including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Heterocyclic Chemistry
The synthesis and exploration of heterocyclic compounds based on the thieno[3,2-d]pyrimidine scaffold contribute significantly to the development of new therapeutic agents. These compounds are investigated for their physicochemical properties and biological potential, including their electronic spectra and possible biological activity profile changes when substituting benzene isosteres with thieno analogues. Such studies are crucial for understanding the structural requirements for biological activity and for designing more effective drugs (Zadorozhny et al., 2010).
Antimicrobial and Antifungal Activities
Compounds with the thieno[3,2-d]pyrimidin-4-one core structure have also been investigated for their antimicrobial and antifungal properties. Syntheses of these compounds aim to develop new treatments for infections by exploring different functional groups that enhance biological activity. For instance, derivatives of thieno[3,2-d]pyrimidine showed higher antimicrobial activity against Staphylococcus aureus than the reference drug streptomycin, indicating their potential as antimicrobial agents (Vlasov et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c23-15-5-7-16(8-6-15)26-21(28)20-17(10-12-29-20)24-22(26)30-13-19(27)25-11-9-14-3-1-2-4-18(14)25/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNJYKSLIFCCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2394568.png)


![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)




![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
